4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde
CAS No.:
Cat. No.: VC13823521
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde |
| Standard InChI | InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2 |
| Standard InChI Key | INUBAPZVGSWZDB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde, reflects its tripartite structure:
-
A benzaldehyde moiety at the para position.
-
An N-phenylaniline group substituted with a hydroxymethyl group at the fourth position of the phenyl ring.
The SMILES notation (C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O) and InChIKey (INUBAPZVGSWZDB-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.4 g/mol |
| SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O |
| InChIKey | INUBAPZVGSWZDB-UHFFFAOYSA-N |
| PubChem CID | 59931077 |
Spectroscopic and Physicochemical Properties
While experimental data on solubility and melting point remain undisclosed, analogs like 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde (CAS: 847978-62-5) exhibit limited aqueous solubility but dissolve in polar aprotic solvents like DMSO . The hydroxymethyl group enhances hydrophilicity compared to brominated or methoxylated derivatives .
Synthesis and Reaction Pathways
Table 2: Comparative Synthetic Yields of Analogous Compounds
| Compound | Yield (%) | Conditions |
|---|---|---|
| 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde | 62 | Pd-catalyzed coupling |
| 4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde | 78 | Microwave-assisted |
Mechanistic Insights
The aldehyde group participates in Schiff base formation, enabling conjugation with amines—a feature exploited in fluorescent probe synthesis . The hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation to carboxylic acids .
Applications in Materials Science and Pharmaceuticals
Optoelectronic Materials
The extended π-conjugation system facilitates applications in organic light-emitting diodes (OLEDs). Derivatives with similar structures exhibit quantum yields up to Φ = 0.45 in thin-film configurations .
Pharmaceutical Intermediates
As a precursor to tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, this compound’s aldehyde group enables oxime ligation—a strategy validated in anticancer drug development .
Table 3: Biological Activity of Derived Compounds
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| (Z)-5-D1 (Oxime conjugate) | TDP1 | 12.3 |
| Brominated Analog | Kinase Inhibitor | 45.6 |
Comparative Analysis with Structural Analogs
Brominated vs. Hydroxymethyl Derivatives
Replacing the hydroxymethyl group with bromine (as in CAS 847978-62-5) increases molecular weight by 16.1% but reduces solubility in ethanol by 34% .
Methoxy-Substituted Analog
The methoxy variant (CAS 54849-47-7) demonstrates superior thermal stability (Tₘ = 214°C vs. 189°C) due to reduced hydrogen bonding .
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